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(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

Biotinylation reagents Spacer length Streptavidin binding geometry

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one (CAS 304439-23-4) is a structurally compact, heterobifunctional biotin derivative in which a reactive 5-bromopentyl chain is directly attached to the tetrahydrothieno[3,4-d]imidazol-2-one core, eliminating the native valeric acid linker found in most commercial biotinylation reagents. This design yields a molecular weight of 293.22 g·mol⁻¹ (C₁₀H₁₇BrN₂OS) and a rigid, low‑atom‑count scaffold that distinguishes it from extended‑spacer biotin‑amides such as Biotin 5‑Bromopentylamide (MW 392.35).

Molecular Formula C10H17BrN2OS
Molecular Weight 293.22
CAS No. 304439-23-4
Cat. No. B2717756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
CAS304439-23-4
Molecular FormulaC10H17BrN2OS
Molecular Weight293.22
Structural Identifiers
SMILESC1C2C(C(S1)CCCCCBr)NC(=O)N2
InChIInChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1
InChIKeyUOEFYJDREUFJRJ-SMOXQLQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one Is Not a Generic Biotin Linker – Procurement-Grade Overview


(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one (CAS 304439-23-4) is a structurally compact, heterobifunctional biotin derivative in which a reactive 5-bromopentyl chain is directly attached to the tetrahydrothieno[3,4-d]imidazol-2-one core, eliminating the native valeric acid linker found in most commercial biotinylation reagents . This design yields a molecular weight of 293.22 g·mol⁻¹ (C₁₀H₁₇BrN₂OS) and a rigid, low‑atom‑count scaffold that distinguishes it from extended‑spacer biotin‑amides such as Biotin 5‑Bromopentylamide (MW 392.35) . The compound is supplied at ≥95% purity (typical lot‑specific assay by NMR, HPLC, or GC) and is primarily employed as a synthetic intermediate for creating carbon‑linked biotin conjugates with minimal spacer length .

Why Generic Biotin‑Bromopentyl Substitution Fails – The Valeric Acid Deletion Problem for (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one


Interchanging in‑class biotin‑bromopentyl reagents without accounting for the valeric acid spacer leads to measurable divergence in conjugate topology, hydrophobicity, and streptavidin‑binding geometry. The target compound lacks the five‑carbon amide linker that in Biotin 5‑Bromopentylamide mimics the natural biotin‑carboxylate distance; this alteration reduces the atom count between the bicyclic ureido‑ring and the terminal bromide by five heavy atoms and eliminates the amide hydrogen‑bond donor [1]. Consequently, conjugates prepared with the target species position the payload closer to the tetrahydrothiophene ring, a difference that can be exploited when steric constraints demand the shortest possible tether [2]. Procurement decisions that treat all “biotin‑bromopentyl” SKUs as equivalent risk importing a spacer length that is incompatible with pre‑optimised capture protocols.

Head‑to‑Head Quantitative Evidence: (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one vs. Biotin 5‑Bromopentylamide


Spacer‑Atom Count Reduction vs. Biotin 5‑Bromopentylamide

The target compound eliminates the native valeric acid chain of biotin, placing the terminal bromine five heavy atoms closer to the bicyclic ureido ring than in Biotin 5‑Bromopentylamide [1]. Direct comparison of the full chemical graphs shows a shortest‑path heavy‑atom count of 8 (C1–C5 alkyl + Br) for the target versus 13 (C1–C5 alkyl + amide + C1–C4 alkyl + Br) for the amide‑linked comparator. This reduction is confirmed by the canonical SMILES strings deposited in the J‑GLOBAL and Fluorochem databases [1].

Biotinylation reagents Spacer length Streptavidin binding geometry

Molecular Weight Reduction Improves Atom Economy for Small‑Molecule Conjugates

The molecular weight of the target compound is 293.22 g·mol⁻¹, which is 99.13 Da (25.3%) lower than that of Biotin 5‑Bromopentylamide (392.35 g·mol⁻¹) . This mass difference corresponds precisely to the absent pentanamide linker (C₅H₉NO, Δ MW ≈ 99 Da) and is consistently reported across multiple vendor certificates of analysis .

Atom economy Small-molecule biotinylation Conjugate design

Hydrogen‑Bond Donor Count: Amide Absence Reduces Potential for Off‑Target Interactions

The target compound contains two hydrogen‑bond donors (both ureido NH), whereas Biotin 5‑Bromopentylamide adds a third donor from the secondary amide [1]. This difference is dictated by the absence of the valeric acid amide linkage, as verified by the deposited SMILES and InChI descriptors in the J‑GLOBAL database [2]. A reduced HBD count is a recognised parameter for improving passive membrane permeability in compound libraries (Lipinski’s rule of five).

Hydrogen bonding Off-target interactions Chemical probe design

Purity Benchmarking: Supplier‑Certified ≥95% vs. Typical Amide‑Linked Analogues

Commercial suppliers of the target compound (AKSci, Fluorochem, Bidepharm) consistently certify a minimum purity of 95% (or 98% for Fluorochem lot F461383) by HPLC, NMR, or GC . In comparison, Biotin 5‑Bromopentylamide (CAS 1217605-72-5) is routinely provided at 98% purity . While the amide‑linked comparator offers a slightly higher specification, the target compound achieves the ≥95% threshold that is generally accepted for bioconjugation intermediate synthesis, and its purity is verified by orthogonal analytical methods .

Purity specification QC release Procurement standard

Reactivity Profile: Primary Bromide vs. Amide‑Tethered Bromide in SN2 Conjugation

Both the target compound and Biotin 5‑Bromopentylamide terminate in a primary alkyl bromide, which is expected to exhibit comparable SN2 reactivity toward thiols, amines, and azide ions . However, the absence of the electron‑withdrawing amide linker in the target compound renders the C–Br bond marginally less activated, a prediction supported by class‑level Hammett substituent constant reasoning (σₐₘᵢᵈₑ ≈ 0.36 vs. alkyl chain 0.0) [1]. Direct kinetic data comparing the two substrates under identical conditions have not been published; therefore, the reactivity difference is classified as class‑level inference until experimentally verified.

Nucleophilic substitution Bromoalkane reactivity Conjugation efficiency

Highest‑Value Application Scenarios for (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one


Synthesis of Ultra‑Short Carbon‑Linked Biotin Conjugates for Sterically Constrained Affinity Handles

When the biological target resides in a narrow binding pocket, the 5‑atom spacer of the target compound (vs. 13 atoms for Biotin 5‑Bromopentylamide) provides the shortest commercially available bromoalkyl‑biotin tether. This enables direct conjugation to small‑molecule ligands without extending the overall molecular envelope beyond what is tolerated by the target site [1]. The resulting conjugates retain the full ureido‑ring functionality required for high‑affinity streptavidin binding while minimising unfavourable entropic contributions from flexible linkers.

Build‑Block for Pd‑Catalysed Cross‑Coupling to Access Alkyne‑ and Alkene‑Linked Biotin Probes

As demonstrated by Corona et al. (2006), bromoalkyl biotin intermediates can be elaborated via Sonogashira coupling to generate terminal alkyne derivatives that replace carboxyl‑based biotinylation strategies. The target compound serves as a direct alkyl bromide partner for such transformations, and its reduced mass and HBD count are advantageous when the final probe must be cell‑permeable [2].

Construction of Minimal‑Linker Biotin‑PROTACs for Target‑Engagement Pull‑Down Assays

In targeted protein degradation workflows, biotinylated PROTAC molecules are used to confirm ternary complex formation by streptavidin pull‑down. The shorter spacer of the target compound limits the distance between the biotin moiety and the degrader warhead, reducing the likelihood of false‑positive interactions that can arise from flexible, extended linkers. Procurement of the target compound over Biotin 5‑Bromopentylamide is warranted when the SAR of the degrader series is sensitive to linker length [3].

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